2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Description
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic molecule featuring a pyridazine core substituted with a piperazine-morpholine ethanone moiety and a dimethylpyrazole group.
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-15-13-16(2)26(22-15)18-4-3-17(20-21-18)24-7-5-23(6-8-24)14-19(27)25-9-11-28-12-10-25/h3-4,13H,5-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFRUFXDQIEZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolylpyridazine derivatives, have been found to exhibit a wide spectrum of biological activity. They have been associated with anti-inflammatory, antibacterial, antioxidant, and hypotensive activity.
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.48 g/mol. The structure includes a morpholine group, a piperazine moiety, and a pyrazole-pyridazine linkage, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies indicate that it exhibits selective inhibition, which may lead to reduced side effects compared to non-selective COX inhibitors .
- Receptor Binding : Preliminary studies suggest that the compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways. This binding can modulate physiological responses, making it a candidate for further therapeutic exploration.
Anti-inflammatory Properties
Research indicates that the compound demonstrates anti-inflammatory effects through COX-II inhibition. A study reported an IC50 value of 0.011 μM for a related compound in the same class, highlighting the potential potency of derivatives like this one .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Studies involving similar pyrazole derivatives have shown promising results against various cancer cell lines, indicating that modifications to the pyrazole structure can enhance cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies have documented the biological activity of compounds related to this structure:
- Study on COX-II Inhibitors : A series of compounds were tested for their COX-II inhibitory activity. Among them, derivatives with similar structural motifs exhibited significant potency, with some showing up to 38 times more effectiveness than traditional drugs like Rofecoxib .
- Antiparasitic Activity : Related compounds have been evaluated for their antiparasitic properties against Plasmodium falciparum. These studies revealed that structural modifications can significantly impact both potency and selectivity against the parasite .
Table 1: Summary of Biological Activities
| Activity Type | IC50/EC50 Value | Reference |
|---|---|---|
| COX-II Inhibition | 0.011 μM | |
| Anticancer Activity | Variable | |
| Antiparasitic | 0.15 μM |
Table 2: Structural Comparisons with Similar Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-Chloro-N-(4-{[6-(3,5-dimethylpyrazol-1-yl)... | Contains chloro and piperazine groups | Strong COX-II inhibition |
| 2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]... | Pyrimidine ring addition | Antiparasitic activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally or functionally analogous compounds is hindered by the absence of specific experimental or computational data in the provided evidence. The referenced literature focuses on crystallographic software tools (e.g., SHELX and CCP4 ) rather than chemical properties or bioactivity. Below is a hypothetical framework for such a comparison, based on general heterocyclic chemistry principles:
Table 1: Hypothetical Comparison of Structural Analogues
Key Observations:
Pyridazine vs.
Piperazine-Morpholine Linkage : This motif is common in kinase inhibitors (e.g., mTOR inhibitors), but the addition of a pyridazine-pyrazole system in the target compound may alter solubility or selectivity .
Dimethylpyrazole Substitution : The 3,5-dimethyl group could enhance metabolic stability compared to unsubstituted pyrazoles, a feature observed in COX-2 inhibitors .
Limitations of Available Evidence
For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
